molecular formula C14H16N2O3 B13341848 Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13341848
M. Wt: 260.29 g/mol
InChI Key: PRDBUHNGEQAIHS-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a p-tolyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
  • Ethyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate
  • Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)propanoate

Uniqueness

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the ester functionality allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 2-(5-methyl-3-oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
CAS Number 2060058-09-3

This compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with pyrazole structures exhibit considerable antimicrobial properties. A study on similar pyrazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, some studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may also exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Anticancer Properties

Several pyrazole derivatives have been investigated for their anticancer activities. A related compound was found to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Given the structural similarities, it is plausible that this compound could exhibit similar anticancer effects.

Case Study: ELOVL6 Inhibition

A notable study on a structurally related compound showed that it effectively inhibited the enzyme ELOVL6, which plays a crucial role in fatty acid elongation. The compound demonstrated high selectivity for ELOVL6 over other family members and reduced the elongation index of fatty acids in hepatocytes. This highlights the potential metabolic modulation by methyl pyrazole derivatives, suggesting therapeutic avenues in metabolic disorders .

Biological Evaluation Studies

Recent evaluations have focused on synthesizing various pyrazole derivatives and assessing their biological activities. One study synthesized a series of compounds and tested them against HIV strains, revealing promising anti-HIV activity with EC50 values significantly lower than those of standard treatments . This indicates the potential for this compound to be developed further for antiviral applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-9-4-6-11(7-5-9)16-14(18)12(10(2)15-16)8-13(17)19-3/h4-7,15H,8H2,1-3H3

InChI Key

PRDBUHNGEQAIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)OC

Origin of Product

United States

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